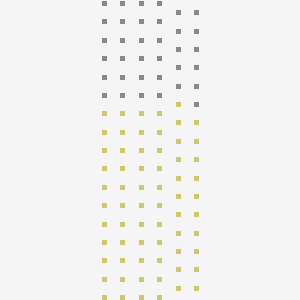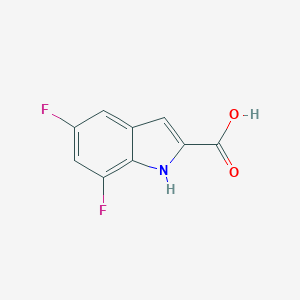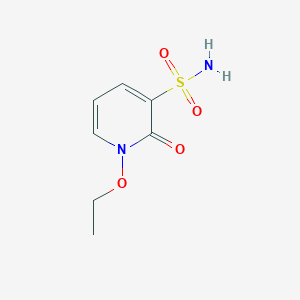
Gallium alloy GF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorodopa, auch bekannt als 6-Fluor-L-DOPA, ist eine fluorierte Form von L-DOPA. Es wird hauptsächlich als sein Fluor-18-Isotopolog synthetisiert, um als Radiotracer in der Positronen-Emissions-Tomographie (PET) eingesetzt zu werden. Fluorodopa wird verwendet, um dopaminerge Nervenendungen im Striatum zu visualisieren, um Erwachsene mit Verdacht auf Parkinson-Syndrome zu untersuchen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fluorodopa kann durch verschiedene Methoden synthetisiert werden, darunter Radiodemetallierung, Desilylierung, Demercurierung und Destannylierung . Die gebräuchlichste Methode beinhaltet die nukleophile Substitution eines geeigneten Präkursors mit Fluor-18. Dieser Prozess erfordert typischerweise die Verwendung automatisierter Radiosynthesizer, um eine hohe radiochemische Ausbeute und enantiomere Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Fluorodopa beinhaltet die Verwendung automatisierter Synthesemodule, um die Einhaltung der Good Manufacturing Practices (GMP) zu gewährleisten. Der Prozess umfasst die Herstellung des Präkursors, die Radiomarkierung mit Fluor-18 und die Reinigung, um das Endprodukt mit hoher radiochemischer Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Fluorodopa unterliegt verschiedenen chemischen Reaktionen, darunter:
Decarboxylierung: Fluorodopa wird durch die aromatische Aminosäure-Decarboxylase (AADC) im Striatum zu Fluorodopamin decarboxyliert.
Oxidation: Fluorodopamin wird durch Monoaminoxidase (MAO) weiter zu 6-Fluor-3,4-Dihydroxyphenylessigsäure metabolisiert.
Methylierung: Das Endprodukt, 6-Fluorhomovanillinsäure, wird durch die Wirkung der Catechol-O-Methyltransferase (COMT) gebildet.
Häufige Reagenzien und Bedingungen
Aromatische Aminosäure-Decarboxylase (AADC): Wird für die Decarboxylierung verwendet.
Monoaminoxidase (MAO): Wird für die Oxidation verwendet.
Catechol-O-Methyltransferase (COMT): Wird für die Methylierung verwendet.
Hauptprodukte, die gebildet werden
Fluorodopamin: Durch Decarboxylierung gebildet.
6-Fluor-3,4-Dihydroxyphenylessigsäure: Durch Oxidation gebildet.
6-Fluorhomovanillinsäure: Durch Methylierung gebildet.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorodopa undergoes various chemical reactions, including:
Decarboxylation: Fluorodopa is decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to form fluorodopamine.
Methylation: The final product, 6-fluorohomovanillic acid, is formed through the action of catechol-O-methyltransferase (COMT).
Common Reagents and Conditions
Aromatic amino acid decarboxylase (AADC): Used for decarboxylation.
Monoamine oxidase (MAO): Used for oxidation.
Catechol-O-methyltransferase (COMT): Used for methylation.
Major Products Formed
Fluorodopamine: Formed through decarboxylation.
6-fluoro-3,4-dihydroxyphenylacetic acid: Formed through oxidation.
6-fluorohomovanillic acid: Formed through methylation.
Wissenschaftliche Forschungsanwendungen
Fluorodopa hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Hilft beim Verständnis der funktionellen Integrität dopaminerger Neuronen.
Medizin: Wird zur Diagnose von neuropsychiatrischen Erkrankungen, Bewegungsstörungen und Hirntumoren verwendet.
Industrie: Wird bei der Entwicklung neuer Radiopharmazeutika und Bildgebungsmittel eingesetzt.
Wirkmechanismus
Fluorodopa passiert die Blut-Hirn-Schranke und wird durch die aromatische Aminosäure-Decarboxylase (AADC) im Striatum zu Fluorodopamin decarboxyliert . Fluorodopamin wird in präsynaptischen Vesikeln gespeichert und bei Neuronenaktivierung freigesetzt und bindet an Dopaminrezeptoren . Dieser Prozess ermöglicht die Visualisierung dopaminerger Nervenendungen in der PET-Bildgebung .
Wirkmechanismus
Fluorodopa crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to form fluorodopamine . Fluorodopamine is stored in presynaptic vesicles and released upon neuron activation, binding to dopamine receptors . This process allows for the visualization of dopaminergic nerve terminals in PET imaging .
Vergleich Mit ähnlichen Verbindungen
Fluorodopa ist aufgrund seines Fluor-18-Radiolabels einzigartig, das eine hochauflösende PET-Bildgebung ermöglicht. Zu den ähnlichen Verbindungen gehören:
L-DOPA: Der nicht-fluorierte Vorläufer von Dopamin.
Fluorodesoxyglucose (FDG): Ein weiterer Radiotracer, der in der PET-Bildgebung verwendet wird, hauptsächlich für Studien zum Glukosestoffwechsel.
Ioflupan (DaTscan): Wird in der Single-Photon-Emissions-Computertomographie (SPECT)-Bildgebung für ähnliche Indikationen wie Fluorodopa verwendet.
Fluorodopa bietet gegenüber diesen Verbindungen Vorteile, darunter eine verbesserte Auflösung, eine geringere Strahlenbelastung und kürzere Bildgebungssitzungen .
Eigenschaften
CAS-Nummer |
161848-72-2 |
|---|---|
Molekularformel |
Ga65In19Sn16 |
Molekulargewicht |
8613 g/mol |
InChI |
InChI=1S/65Ga.19In.16Sn |
InChI-Schlüssel |
QEDPDIRNWWKPKI-UHFFFAOYSA-N |
SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Kanonische SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonyme |
gallium alloy (GF liquid) gallium alloy gallium filling (GF) gallium alloy GF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)






